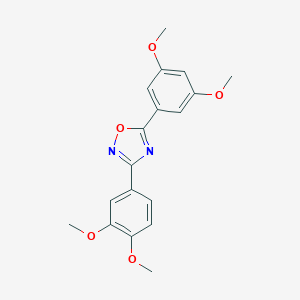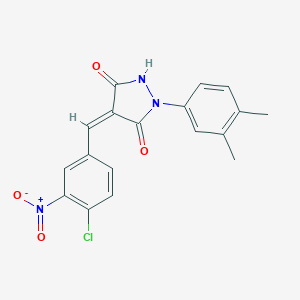
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, also known as CEMAA, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is not fully understood, but it is believed to act through multiple pathways. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid inhibits the activity of key enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also activates the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. In addition, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in the brain, and modulate the expression of various genes involved in these processes. Additionally, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has neuroprotective effects, which could have implications for the treatment of neurodegenerative disorders. However, one limitation of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid.
Future Directions
There are several future directions for research on (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid. One area of focus could be to further elucidate its mechanism of action, which could lead to the development of more effective therapies. Another area of focus could be to investigate the potential of (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid in combination with other drugs or therapies, which could enhance its efficacy. Additionally, more research is needed to determine the optimal dosage and administration route for (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid, as well as its toxicity profile in humans. Overall, (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has significant potential as a therapeutic agent, and further research is needed to fully realize its potential.
Synthesis Methods
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid can be synthesized using a multi-step process that involves the condensation of 3-chloro-4-ethoxy-5-methoxyaniline with acetylacetone, followed by cyclization and acetylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Studies have shown that (9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
(9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid |
|---|---|
Molecular Formula |
C24H26ClNO6 |
Molecular Weight |
459.9 g/mol |
IUPAC Name |
2-[9-(3-chloro-4-ethoxy-5-methoxyphenyl)-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C24H26ClNO6/c1-3-32-24-14(25)10-13(11-19(24)31-2)21-22-15(6-4-8-17(22)27)26(12-20(29)30)16-7-5-9-18(28)23(16)21/h10-11,21H,3-9,12H2,1-2H3,(H,29,30) |
InChI Key |
FODAVVTWFKHMSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B301855.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-[(3-acetylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B301861.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)



![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)
![(3E)-N-cycloheptyl-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B301878.png)

![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)
